6-Isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
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Overview
Description
6-Isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-isopropyl-1-phenylpyrazole with thiourea in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an ethanol solvent at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
6-Isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting CDK2, which is relevant in cancer treatment.
Biology: The compound’s ability to inhibit specific enzymes makes it a valuable tool in studying cellular processes and signaling pathways.
Pharmaceuticals: Its derivatives are explored for their cytotoxic activities against various cancer cell lines.
Industry: The compound’s unique structure allows for the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with molecular targets such as CDK2. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cell cycle progression and inducing apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[3,4-d]pyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with potential as a kinase inhibitor.
Uniqueness
6-Isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its isopropyl and phenyl groups contribute to its lipophilicity and ability to interact with hydrophobic pockets in target proteins, enhancing its efficacy as a kinase inhibitor.
Biological Activity
6-Isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent and its inhibitory effects on various enzymes.
- Molecular Formula : C14H14N4S
- Molecular Weight : 270.35 g/mol
- CAS Number : 917749-34-9
- Purity : ≥95% .
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of cancer treatment and enzyme inhibition. The compound exhibits significant antiproliferative effects against various cancer cell lines and shows promise as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).
In Vitro Studies
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine, including this compound, demonstrate potent anti-proliferative effects on several cancer cell lines. For instance:
- MCF-7 (breast cancer) and A549 (lung cancer) cell lines were evaluated for their response to this compound.
The mechanism by which this compound exerts its anticancer effects is believed to involve:
- Inhibition of EGFR : The compound binds to the ATP-binding site of EGFR, leading to reduced phosphorylation and activation of downstream signaling pathways associated with cell proliferation and survival .
Enzyme Inhibition
In addition to its anticancer properties, this compound has shown potential as an inhibitor of various enzymes:
- EGFR Tyrosine Kinase Inhibition : Compounds derived from this scaffold have demonstrated inhibition rates between 41% and 91% against EGFR-TK .
Case Study 1: Antitumor Activity
A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives found that compounds similar to 6-Isopropyl-1-phenyl showed significant inhibition of tumor growth in MCF-7 models. The study reported that these compounds induced apoptosis and inhibited cell migration effectively .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been utilized to elucidate the binding interactions of the compound with EGFR. These studies revealed critical hydrogen bonding interactions that contribute to the inhibitory activity observed in vitro .
Research Findings Summary
Properties
Molecular Formula |
C14H14N4S |
---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
1-phenyl-6-propan-2-yl-7H-pyrazolo[3,4-d]pyrimidine-4-thione |
InChI |
InChI=1S/C14H14N4S/c1-9(2)12-16-13-11(14(19)17-12)8-15-18(13)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,17,19) |
InChI Key |
NSWHKCFWPIVKSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=S)C2=C(N1)N(N=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.